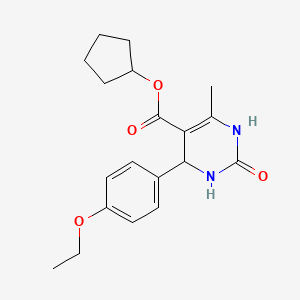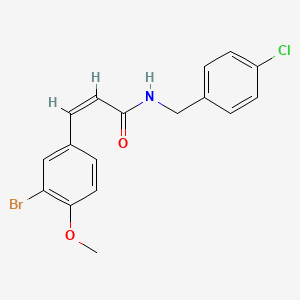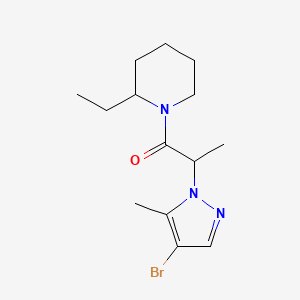![molecular formula C11H13ClF2N6OS B10897959 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B10897959.png)
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a triazole ring substituted with a difluoromethyl group and an ethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of an appropriate hydrazide with a suitable nitrile.
Coupling of the Rings: The pyrazole and triazole rings are then coupled through an acetamide linkage, which can be achieved by reacting the pyrazole derivative with an acyl chloride derivative of the triazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole and triazole derivatives.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid
- 3-(Difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole
Uniqueness
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N~1~-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide is unique due to the combination of its pyrazole and triazole rings, each with distinct substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C11H13ClF2N6OS |
|---|---|
分子量 |
350.78 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylpyrazol-1-yl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]acetamide |
InChI |
InChI=1S/C11H13ClF2N6OS/c1-3-22-11-16-15-10(9(13)14)20(11)18-8(21)5-19-4-7(12)6(2)17-19/h4,9H,3,5H2,1-2H3,(H,18,21) |
InChI 键 |
RHRDTJFFIDLKOV-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NN=C(N1NC(=O)CN2C=C(C(=N2)C)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10897879.png)
![(4Z)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10897880.png)


![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10897891.png)
![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![4-bromo-N'-[(E)-(2-ethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897906.png)

![(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B10897939.png)
![4-{[(E)-{3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897941.png)

![2-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10897946.png)
![Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B10897950.png)
